molecular formula C15H18N2OS B6647530 (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone

Cat. No.: B6647530
M. Wt: 274.4 g/mol
InChI Key: JTCTYUJMBLFPNX-UHFFFAOYSA-N
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Description

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone is a complex organic compound that features a unique combination of a thiomorpholine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone typically involves the reaction of 2,3-dimethylthiomorpholine with 1H-indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiomorpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted indole or thiomorpholine derivatives

Scientific Research Applications

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-2-yl)methanone
  • (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)ethanone
  • (2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)propanone

Uniqueness

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone is unique due to its specific combination of a thiomorpholine ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,3-dimethylthiomorpholin-4-yl)-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-11(2)19-8-7-17(10)15(18)13-9-16-14-6-4-3-5-12(13)14/h3-6,9-11,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCTYUJMBLFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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